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Gallinacin 3

Cat. No.: B1576556
Attention: For research use only. Not for human or veterinary use.
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Description

Gallinacin 3 is an inducible epithelial beta-defensin antimicrobial peptide originating from the chicken (Gallus gallus). As a key component of the innate immune system, it is expressed in various tissues, with prominent levels found in the tongue, bursa of Fabricius, and trachea. Its expression can significantly increase in response to bacterial challenge, such as infection with Haemophilus paragallinarum, highlighting its role as a dynamic host defense factor . The antimicrobial mechanism of this compound, characteristic of cationic defensins, involves its ability to permeate bacterial membranes. This action leads to the formation of pores and ion channels, resulting in the leakage of intracellular components and ultimately bacterial cell death . Research has demonstrated that this compound exhibits strong, broad-spectrum antibacterial activity against a range of pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Salmonella species . Its precursor peptide is noted for a unique long C-terminal extension, and striking structural resemblances have been observed between beta-defensin precursors and crotamines found in rattlesnake venom, suggesting an evolutionary homology . Recent scientific advances have enabled the codon optimization of the Gallinacin-3 gene, leading to its constitutive expression in model systems such as transgenic Medicago sativa (alfalfa), which resulted in enhanced antimicrobial activity . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

IATQCRIRGGFCRVGSCRFPHIAIGKCATFISCCGRAY

Origin of Product

United States

Molecular and Genetic Architecture of Gallinacin 3

Gallinacin 3 is classified as a β-defensin, a family of cationic, cysteine-rich peptides that are integral to the first line of defense against pathogens. The gene encoding this compound is part of a larger cluster of gallinacin genes located on chicken chromosome 3, specifically in the 3q3.5-q3.7 region. jofamericanscience.orgasm.org This clustering suggests that these genes likely arose from gene duplication events. The typical genomic structure of a gallinacin gene, including this compound, consists of four exons separated by three introns. asm.orgbioone.org

The expression of the this compound gene is observed in several tissues, indicating its widespread importance in host immunity. It is notably expressed in the bone marrow, tongue, trachea, and the bursa of Fabricius. asm.orgbioone.orgnih.gov Studies have also detected its expression in the skin, esophagus, air sacs, large intestine, and kidney. nih.govnih.gov This broad tissue distribution underscores its role as a versatile antimicrobial peptide in maintaining host health.

The precursor peptide of this compound, the prepropeptide, is composed of 80 amino acids. nih.govnih.gov A notable feature of the this compound precursor is the presence of a long C-terminal extension, a result of a frameshift mutation caused by a two-nucleotide insertion in the gene. nih.govnih.gov This structural characteristic distinguishes it from some other avian β-defensins.

Interaction with Toll Like Receptors Tlrs and Nf κb Activation

The innate immune system relies on pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), to detect pathogen-associated molecular patterns (PAMPs). The interaction between PAMPs and TLRs triggers signaling cascades that lead to the activation of transcription factors like nuclear factor-kappa B (NF-κB), culminating in the production of inflammatory cytokines and other immune mediators. mdpi.com

While direct studies on the interaction of Gallinacin 3 with specific TLRs are limited, its role in the innate immune response is well-established. Gallinacins can react to components of the bacterial outer membrane, such as lipopolysaccharide (LPS), a well-known ligand for TLR4. frontiersin.org The expression of this compound has been shown to increase significantly in the trachea of chickens following infection with Haemophilus paragallinarum. nih.govnih.gov Furthermore, the avian β-defensin 3 (AvBD3), the precursor to this compound, shares structural and functional similarities with human β-defensin 2 (hBD-2), which is a known ligand for both TLR2 and TLR4 and can trigger NF-κB activation. frontiersin.org This suggests a potential mechanism by which this compound may modulate the immune response. Molecular docking studies have also predicted strong interactions between the this compound precursor and TLR-2, TLR-4, and TLR-7. frontiersin.org

The activation of NF-κB is a central event in the inflammatory response. In the canonical pathway, the binding of a ligand to a TLR initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This frees NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for proinflammatory cytokines. mdpi.comgenome.jp The potential for this compound to interact with TLRs suggests its involvement in initiating this critical signaling pathway, thereby amplifying the innate immune response to infection.

Genetic Variation and Polymorphism in Gallinacin 3

The Gallinacin 3 gene exhibits significant polymorphism, with numerous single nucleotide polymorphisms (SNPs) identified across different chicken breeds. ekb.eg These genetic variations can influence the host's immune response and susceptibility to diseases. Studies have revealed a high rate of SNPs within the gallinacin gene cluster, including in the this compound gene. ekb.eg Many of these SNPs are located in the intronic regions of the gene and, while they may not alter the protein sequence directly, they can serve as important genetic markers for immune traits. jofamericanscience.orgekb.eg

Research has identified polymorphisms in the this compound gene in various chicken lines, including Fayoumi, Rhode Island Red, and White Leghorn chickens. ekb.egscialert.net For instance, a 664 bp amplified product of the this compound gene showed a high number of SNPs and gaps in certain crossbreeds. ekb.eg The level of genetic diversity, as indicated by parameters like observed and expected heterozygosity, varies among different chicken populations for the this compound gene. bu.edu.eg

Single Nucleotide Polymorphisms Snps and Their Association with Immune Response

Precursor Structure and Proteolytic Processing of this compound

The initial form of this compound, known as the prepropeptide, is an 80-amino acid long molecule. nih.gov This precursor has a calculated mass of 8,723.3 Daltons and an isoelectric point (pI) of 9.42. nih.govasm.org The prepropeptide is processed by enzymes to remove specific sections, a crucial step in the formation of the mature peptide. cambridge.org

The this compound prepropeptide contains a 20-residue signal sequence at its N-terminus. nih.govasm.org This sequence guides the protein during its synthesis. Following the signal peptide is a short pro-piece and then the 38-residue defensin (B1577277) domain, which is characteristic of β-defensins and is cationic in nature. nih.govasm.org The defensin domain itself has a calculated mass of 4,234 Daltons and a pI of 9.49. nih.govasm.org

Characteristics of this compound Precursor and its Domains
ComponentNumber of Amino AcidsMass (Da)pI
Prepropeptide808,723.39.42
Signal Peptide20--
Defensin Domain384,2349.49
C-terminal Extension22-24--

A notable feature of the this compound precursor is a unique 22- to 24-residue extension at its C-terminus, which is anionic. nih.govasm.org This extension is not typically found in other avian β-defensins like Gallopavin-1 from turkeys. nih.gov The presence of this C-terminal "post-piece" is the result of a genetic frameshift caused by the insertion of two nucleotides just before the original stop codon in the this compound gene. nih.govnih.goviastate.edu This frameshift allowed the ribosome to read through the original stop signal, translating an additional segment of the mRNA. nih.govnih.gov The exact functional significance of this C-terminal extension is not yet fully understood, and it is possible that it is removed from the mature peptide by post-translational proteolysis. nih.govasm.org

Signal Peptide and Propeptide Domains

Post-Translational Modifications (PTMs) and their Impact on Function

Post-translational modifications are chemical alterations made to a protein after its initial synthesis. These modifications can significantly impact the protein's structure, stability, and function. wikipedia.org

For this compound, the most apparent post-translational modification is the proteolytic cleavage of the prepropeptide to release the mature defensin. cambridge.org While specific details on other PTMs for this compound are limited, it is known that post-translational modifications like cleavage and phosphorylation are important for regulating the function of similar proteins. nih.gov For instance, cleavage can affect a protein's multivalent nature, while phosphorylation can regulate its location within the cell and its signaling pathways. nih.gov Although not yet explicitly documented for this compound, such modifications could play a role in its activity and regulation. nih.govabcam.com

Antimicrobial Activity Spectrum

Gallinacin-3 (Gal-3), a member of the avian β-defensin family, demonstrates a broad spectrum of antimicrobial activity. asm.orgcambridge.org These small, cationic peptides are crucial components of the innate immune system in chickens. researchgate.netasm.org Their activity extends to both Gram-negative and Gram-positive bacteria, as well as some fungi and viruses. cambridge.orgislandscholar.ca

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Salmonella typhi/typhimurium, Haemophilus paragallinarum)

Gallinacin-3 exhibits potent activity against a range of Gram-negative bacteria. researchgate.netasm.org Gallinacins, in general, are recognized for their effectiveness against these types of bacteria. veterinaryworld.orgresearchgate.net This is largely attributed to their ability to interact with components of the bacterial outer membrane, such as lipopolysaccharides (LPS). asm.orgnih.gov

Studies have specifically highlighted the strong antibacterial activity of Gallinacin-3 against Escherichia coli and Salmonella typhimurium. researchgate.netnih.gov Research involving transgenic Medicago sativa expressing chicken β-Gal-3 reported significant in vitro antimicrobial activity against Escherichia coli and Salmonella typhi. nih.gov Furthermore, the expression of Gal-3 in the trachea of chickens increases significantly upon infection with Haemophilus paragallinarum, indicating its role in combating this respiratory pathogen. asm.orgnih.gov The genetic makeup of Gallinacin-3 has also been associated with the immune response to Salmonella enterica serovar Enteritidis in poultry. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Gallinacin-3 against Gram-Negative Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli 32 µg/mL nih.gov
Salmonella typhi 128 µg/mL nih.gov
Salmonella typhimurium Strong antibacterial activity reported researchgate.netnih.gov

This table is interactive. You can sort and filter the data.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Gallinacin-3 is also effective against Gram-positive bacteria. asm.org Research has demonstrated its strong antibacterial action against Staphylococcus aureus. researchgate.netnih.gov

In a study utilizing transgenic Medicago sativa engineered to produce chicken β-Gal-3, the in vitro minimum inhibitory concentration (MIC) against Staphylococcus aureus was determined. nih.gov This broad-spectrum capability, encompassing both Gram-positive and Gram-negative bacteria, underscores the versatility of Gallinacin-3 as an antimicrobial peptide. asm.orgasm.org

Table 2: Minimum Inhibitory Concentration (MIC) of Gallinacin-3 against Gram-Positive Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus 16 µg/mL nih.gov

This table is interactive. You can sort and filter the data.

Antifungal and Antiviral Activities

Beyond its antibacterial properties, the broader family of gallinacins, and defensins in general, show activity against fungi and some enveloped viruses. cambridge.orgislandscholar.ca While specific studies focusing solely on Gallinacin-3's antifungal and antiviral capabilities are less common, the general characteristics of avian β-defensins suggest a potential role in combating these pathogens as well. cambridge.org For instance, some gallinacins have shown inhibitory effects against Candida albicans. nih.gov The antiviral activity of some defensins is also documented. cambridge.org

Molecular Mechanisms of Antimicrobial Action

The antimicrobial function of Gallinacin-3 is initiated by its interaction with pathogenic microbes, leading to their destruction. This process involves a multi-step mechanism that targets key structures and processes essential for microbial survival.

Interactions with Pathogen Membranes (e.g., Lipid A, lipo-teichoic acids, anionic phospholipids)

The initial and critical step in the antimicrobial action of gallinacins is the electrostatic interaction between the cationic peptide and the anionic components of the microbial membrane. veterinaryworld.org For Gram-negative bacteria, gallinacins react with lipopolysaccharides (LPS) in the outer membrane, specifically targeting the "lipid A" moiety. veterinaryworld.orgresearchgate.netnih.gov In the case of Gram-positive bacteria, the docking sites include lipoteichoic acids. veterinaryworld.orgresearchgate.net

Gallinacins also interact with anionic phospholipids (B1166683) present on bacterial surfaces. veterinaryworld.orgresearchgate.net This binding permeabilizes the bacterial membrane, disrupting its integrity and leading to cell death. researchgate.netnih.gov

Disruption of Essential Microbial Processes (e.g., DNA replication, protein synthesis)

Following membrane permeabilization, gallinacins can enter the microbial cell and interfere with vital intracellular processes. asm.orgnih.gov A key mechanism of action is the inhibition of DNA replication and protein synthesis. veterinaryworld.orgresearchgate.net By blocking these fundamental cellular functions, gallinacins effectively halt the growth and proliferation of the invading pathogen, ultimately leading to its demise. veterinaryworld.orgnih.gov

Immunomodulatory Functions

Gallinacin-3 (Gal-3), an avian β-defensin, is a key component of the chicken's innate immune system. nih.govresearchgate.net Beyond its direct antimicrobial actions, Gallinacin-3 exhibits significant immunomodulatory functions, playing a crucial role in orchestrating the host's immune response to pathogens. researchgate.net These peptides are functional equivalents of mammalian beta-defensins and are integral to both innate and adaptive immunity. frontiersin.orgveterinaryworld.org The expression of Gallinacin-3 is prominent in mucosal tissues such as the trachea, as well as in the bursa of Fabricius, an important organ for B-lymphocyte development in birds. usda.govnih.gov Its production is inducible, with expression levels increasing significantly in response to pathogenic challenges, highlighting its role in active immune defense. usda.govnih.gov

Role in Cytokine Production and Immune Cell Recruitment

Gallinacin-3 is implicated in the regulation of the inflammatory response through the induction of cytokine production and the subsequent recruitment of immune cells to sites of infection. researchgate.netfrontiersin.org The mechanism is thought to be similar to that of its mammalian structural and functional homologue, human β-defensin 2 (hBD-2). frontiersin.org Evidence suggests that hBD-2 interacts with Toll-like receptors (TLRs), specifically TLR2 and TLR4, which are key pattern recognition receptors of the innate immune system. frontiersin.org This interaction triggers the activation of the NF-κB signaling pathway, a central regulator of inflammation, leading to the production of various cytokines and chemokines. frontiersin.org These signaling molecules are critical for enhancing both innate and adaptive immune responses by recruiting immune cells to combat infection. frontiersin.org

Studies have shown that tracheal expression of Gallinacin-3 increases substantially following experimental infection with bacteria such as Haemophilus paragallinarum. usda.govnih.gov This upregulation is a direct indicator of its involvement in the mucosal immune response to respiratory pathogens. usda.gov By stimulating the release of cytokines, Gallinacin-3 helps to amplify the initial immune signal, leading to the recruitment of professional immune cells necessary for clearing the infection. frontiersin.orgnih.gov

Table 1: Research Findings on Gallinacin-3 and Immune Response

FindingOrganism/ModelImplication for Immune FunctionSource(s)
Increased tracheal expression of Gallinacin-3Chickens infected with Haemophilus paragallinarumIndicates an active role in the mucosal immune response to respiratory bacterial infections. usda.gov, nih.gov
Functional homology to human β-defensin 2 (hBD-2)Chicken (Gallinacin-3) vs. Human (hBD-2)Suggests a likely mechanism of action via TLR2/TLR4 interaction, leading to NF-κB activation and cytokine production. frontiersin.org
Association of Gal3 genetic variations (SNPs) with antibody levelsChickens vaccinated against Salmonella enterica serovar EnteritidisLinks Gallinacin-3 genetics to the adaptive immune response, specifically antibody production. nih.gov

Chemotactic Properties for Immune Cells

A primary immunomodulatory function of β-defensins, including Gallinacin-3, is their ability to act as chemoattractants, directing the migration of various immune cells to inflammatory sites. nih.govmdpi.com This process, known as chemotaxis, is fundamental for an effective immune response, ensuring that leukocytes can move from the bloodstream into infected tissues. frontiersin.org

Gallinacin-3 is thought to enhance resistance to infection by promoting the recruitment of key immune effector cells, including:

Macrophages: Phagocytic cells that engulf and destroy pathogens and cellular debris. nih.gov

Granulocytes: In birds, these are primarily heterophils (the avian equivalent of mammalian neutrophils), which are crucial first responders during acute inflammation. nih.gov

Lymphocytes: Cells of the adaptive immune system, such as T-cells and B-cells. nih.gov

Table 2: Immune Cells Recruited by β-Defensins (including Gallinacin-3)

Immune Cell TypePrimary FunctionRole in ImmunitySource(s)
MacrophagesPhagocytosis, antigen presentation, cytokine productionInnate and Adaptive nih.gov
Granulocytes (Heterophils)Phagocytosis, release of antimicrobial factorsInnate nih.gov
Dendritic CellsAntigen presentation, T-cell activationBridge between Innate and Adaptive asm.org
T-LymphocytesCell-mediated immunity, helper functions for B-cellsAdaptive asm.org, nih.gov

Evolutionary Biology and Comparative Genomics

Phylogenetic Relationships of Gallinacin 3 within the β-Defensin Family

This compound (Gal-3), also known as avian β-defensin 3 (AvBD3), is a member of the β-defensin family of antimicrobial peptides, which are crucial components of the innate immune system in vertebrates. nih.govresearchgate.net Phylogenetic analyses reveal that all vertebrate defensins likely evolved from a single ancestral β-defensin-like gene. nih.govosti.govscispace.com This ancestral gene underwent extensive gene duplication and diversification, leading to the various defensin (B1577277) subfamilies seen today. nih.govosti.govscispace.com

Birds, including chickens, possess only β-defensins, suggesting this subfamily is the most ancient among the α-, β-, and θ-defensins found in vertebrates. nih.govnih.govasm.org The chicken genome contains a cluster of at least 13 β-defensin genes, including this compound, located on chromosome 3. osti.govscispace.combioone.org This clustering is a hallmark of gene duplication events. nih.govbioone.org Phylogenetic trees constructed from avian β-defensin sequences show that most of these genes, including the lineage leading to this compound, formed before the divergence of different bird species, indicating a common ancestry. mdpi.com However, some species-specific β-defensin genes also exist, highlighting ongoing evolutionary processes. mdpi.com

The relationship between this compound and its turkey ortholog, gallopavin-1 (GPV-1), is particularly close, with their respective cDNA sequences showing high identity. asm.org This close relationship underscores their recent shared ancestry and similar roles as epithelial defensins. nih.govasm.orgnih.gov

Phylogenetic Context of this compound

Phylogenetic GroupKey CharacteristicsRelationship to this compound
Vertebrate DefensinsOriginated from a single ancestral β-defensin-like gene. nih.govosti.govscispace.comThis compound is a member of this broad family.
Avian β-Defensins (AvBDs)Constitute the sole defensin family in birds. nih.govnih.govasm.org Located in a gene cluster on chicken chromosome 3. osti.govscispace.combioone.orgThis compound is designated as AvBD3. nih.gov
Gallinacin SubfamilyA group of β-defensins found in chickens. bioone.orgThis compound is a prominent member, with distinct expression and evolutionary patterns compared to other gallinacins like Gal-1 and Gal-2. bioone.orgnih.gov
Mammalian β-DefensinsShare a common ancestor with avian β-defensins but have diverged significantly. uu.nlPhylogenetic analysis shows a clear separation between avian and mammalian β-defensin clades. uu.nl

Evolutionary Divergence and Adaptive Evolution of this compound

The evolution of the β-defensin gene family, including this compound, is characterized by a process of birth-and-death evolution, involving gene duplication, deletion, and diversification. researchgate.net This dynamic evolutionary history is driven by the need to combat a constantly evolving array of pathogens. nih.govresearchgate.net Analysis of the chicken β-defensin gene cluster suggests it arose from a series of gene duplications, followed by significant divergence, particularly in the exons that code for the mature peptide. nih.gov

A notable feature in the evolution of the chicken this compound gene is a two-nucleotide insertion. nih.govasm.orgnih.govusda.gov This insertion caused a frameshift mutation, resulting in the translation proceeding past the original stop codon. nih.govasm.orgnih.govusda.gov Consequently, the this compound precursor protein has a long C-terminal extension that is not present in its turkey ortholog, gallopavin-1. nih.govasm.orgnih.govusda.gov This structural difference highlights a recent evolutionary divergence between the chicken and turkey lineages.

Studies have shown that avian β-defensin genes are subject to adaptive evolution, with evidence of positive selection at specific amino acid sites, primarily within the mature peptide region. maynoothuniversity.ienih.gov This positive selection drives the diversification of these peptides, likely enhancing their ability to target a wider range of pathogens. maynoothuniversity.ie While some avian β-defensin genes are highly conserved across species, others, like AvBD3 (this compound), show evidence of lineage-specific evolution, including gene duplication and pseudogenization. nih.govresearchgate.net

The evolutionary pressures on this compound are also reflected in single-nucleotide polymorphisms (SNPs) within the gene. ekb.eg These SNPs have been associated with variations in the immune response to pathogens like Salmonella. bu.edu.eg For example, specific SNP genotypes in the this compound gene have been linked to different levels of antibody titers against Salmonella typhimurium. bu.edu.eg This indicates that variations in this gene can have functional consequences for the host's immune defense, and these variations are likely maintained in the population through balancing selection.

Key Evolutionary Events in this compound

Evolutionary EventDescriptionSignificance
Gene DuplicationThe ancestral β-defensin gene duplicated multiple times, leading to the cluster of gallinacin genes on chicken chromosome 3. nih.govbioone.orgProvided the raw genetic material for the evolution of new defensin functions.
Frameshift MutationA two-nucleotide insertion in the chicken This compound gene resulted in a C-terminal extension of the precursor protein. nih.govasm.orgnih.govusda.govRepresents a significant divergence from its turkey ortholog and may confer novel functions.
Positive SelectionSpecific amino acid sites, particularly in the mature peptide region of avian β-defensins, show evidence of adaptive evolution. maynoothuniversity.ienih.govDrives the diversification of the peptide's antimicrobial and immunomodulatory properties.
Single-Nucleotide Polymorphisms (SNPs)Variations in the This compound gene sequence exist within chicken populations. ekb.egAssociated with differences in immune response to pathogens, suggesting ongoing adaptive evolution. bu.edu.eg

Comparative Analysis with Other Avian and Mammalian β-Defensins

Comparative analysis of this compound with other avian and mammalian β-defensins reveals both conserved features and significant differences, reflecting their shared ancestry and divergent evolution.

Comparison with Other Avian β-Defensins:

Within the chicken, the gallinacin family shows functional and expressional divergence. Gallinacins 1 and 2 are primarily expressed in myeloid cells like heterophils, which are the avian equivalent of neutrophils. mdpi.comnih.gov In contrast, this compound is predominantly an epithelial defensin, with strong expression in tissues like the tongue, trachea, and bursa of Fabricius. nih.govasm.orgnih.gov This differential tissue expression suggests a specialization of function, with this compound playing a key role in the mucosal innate immune defense. nih.gov

The amino acid sequence of this compound shows homology to other gallinacins, particularly in the conserved six-cysteine motif that defines β-defensins. bioone.org However, it also has unique features, such as the aforementioned C-terminal extension resulting from a frameshift mutation, which is absent in its turkey ortholog, gallopavin-1. nih.govasm.org

Comparison with Mammalian β-Defensins:

While all β-defensins share a common ancestral gene, there has been considerable divergence between avian and mammalian lineages. nih.govosti.gov Mammals possess both α- and β-defensins (and θ-defensins in some primates), whereas birds only have β-defensins. nih.govnih.gov It is hypothesized that α-defensins arose from β-defensins through gene duplication after the divergence of mammals and birds. osti.govscispace.com

Structurally, avian and mammalian β-defensins share the characteristic triple-stranded β-sheet structure and the conserved cysteine pairing (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6). nih.govmdpi.com However, the primary amino acid sequences can be quite different, except for the conserved cysteine residues. researchgate.net The precursor structure of β-defensins, including this compound, shows a striking resemblance to crotamine (B1574000) peptides found in rattlesnake venom, suggesting a deep evolutionary link. nih.govnih.gov

Functionally, both avian and mammalian β-defensins have broad-spectrum antimicrobial activity and immunomodulatory functions. nih.govwikipedia.org For instance, like some human β-defensins that act as chemoattractants for immune cells, the prominent expression of this compound in the bursa of Fabricius (a key organ for B-cell development in birds) suggests it may play a role in linking the innate and adaptive immune systems. nih.govnih.gov

Comparative Features of this compound

FeatureThis compound (Avian)Other Avian β-Defensins (e.g., Gal-1, -2)Mammalian β-Defensins
Primary ExpressionEpithelial tissues (tongue, trachea, bursa of Fabricius). nih.govasm.orgnih.govMyeloid cells (heterophils). mdpi.comnih.govEpithelial cells and leukocytes. uu.nl
Gene StructureFour exons, three introns. bioone.org Contains a unique frameshift mutation leading to a C-terminal extension. nih.govasm.orgGenerally four exons and three introns. bioone.orgTypically two exons. oup.com
Evolutionary LineagePart of an ancient avian-specific lineage. mdpi.comShare a common avian ancestor, with some genes showing lineage-specific duplications. nih.govresearchgate.netDiverged from avian β-defensins; led to the evolution of α- and θ-defensins. osti.govscispace.com
Key FunctionsAntimicrobial defense at mucosal surfaces, potential immunomodulation. nih.govnih.govAntimicrobial activity in circulating immune cells. mdpi.comAntimicrobial defense, chemoattraction of immune cells, linking innate and adaptive immunity. oup.com

Research Methodologies and Experimental Models for Gallinacin 3 Studies

Gene Cloning and Expression Systems

The study of Gallinacin 3 (Gal-3), a chicken β-defensin, has been significantly advanced by molecular cloning and the use of various expression systems. These techniques allow for the production of recombinant Gal-3, enabling detailed investigation of its structure and function.

Recombinant Production in Heterologous Systems (e.g., Medicago sativa, Arabidopsis thaliana)

Heterologous expression, which involves introducing the gene for a protein of interest into a different host organism, is a cornerstone of this compound research. nih.gov Plant-based systems, in particular, have proven to be effective for producing recombinant Gal-3.

Scientists have successfully engineered Medicago sativa (alfalfa) and Arabidopsis thaliana to produce recombinant β-gallinacin-3. nih.gov This is typically achieved through Agrobacterium-mediated transformation, a method that allows for the stable integration of the Gal-3 gene into the plant's genome. nih.govnih.gov In one study, 294 transgenic Arabidopsis lines were generated, with five lines showing expression levels of β Gal-3 exceeding 0.10% of the total soluble proteins. nih.gov The highest protein accumulation reached approximately 4.76 mg/g of fresh weight, which equated to 0.27% of the total soluble proteins. nih.gov Following ultrafiltration, a purity of up to 73% for the recombinant β Gal-3 was achieved. nih.gov

The expression of the Gal-3 gene in these plant systems is often driven by specific promoters to ensure efficient production. For instance, the Ppha promoter, cloned from the β-phaseolin storage protein gene, has been used to drive Gal-3 expression in Arabidopsis seeds. nih.govresearchgate.net Similarly, in transgenic Medicago sativa, the pCAMBIA3301 expression vector under the control of the protein phosphatase (Ppha) promoter has been utilized for stable expression. researchgate.netnih.gov These transgenic plants can potentially serve as "plant reactors" for the large-scale and cost-effective production of Gal-3, which could be used as a feed additive to help prevent poultry diseases. nih.govresearchgate.net

Codon Optimization Strategies for Enhanced Expression

To maximize the yield of recombinant proteins in heterologous hosts, codon optimization is a frequently employed strategy. biosynsis.com This process involves modifying the nucleotide sequence of the gene to match the codon usage preferences of the expression host, without altering the amino acid sequence of the final protein. biosynsis.comgeneticsmr.org This is crucial because different organisms exhibit different frequencies of using synonymous codons. nih.gov

For this compound, codon optimization has been shown to be a critical step for achieving high levels of expression in plant systems. researchgate.net The native chicken Gal-3 gene contains codons that are rarely used in plants, which can hinder efficient translation. researchgate.net By replacing these rare codons with those more frequently used by the host plant, researchers have successfully enhanced the expression of recombinant Gal-3. researchgate.netfrontiersin.org

One of the challenges with expressing the Gallinacin-3 precursor is the presence of a long C-terminal region, which can impede its production. researchgate.netnih.gov Codon optimization of the Gal-3 gene, coupled with the construction of an appropriate expression vector, has overcome this hurdle, leading to the stable expression of the protein in transgenic Medicago sativa. researchgate.netnih.gov Key considerations in codon optimization include not only matching codon usage but also minimizing the formation of stable secondary structures in the mRNA and ensuring a balanced GC content, all of which can influence translation efficiency. biosynsis.comgeneticsmr.org

In Vitro Assays for Functional Characterization

A variety of in vitro assays are employed to characterize the biological activity and mechanism of action of this compound. These assays provide crucial information on its antimicrobial efficacy and its interactions with microbial cells.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after a specific incubation period. cabidigitallibrary.org

For this compound, MIC assays have been performed against a range of pathogenic bacteria. In one study, the MIC of codon-optimized chicken Gal-3 produced in transgenic Medicago sativa was determined for three bacterial strains. The results showed an MIC of 32 µg/mL against Escherichia coli, 16 µg/mL against Staphylococcus aureus, and 128 µg/mL against Salmonella typhi. researchgate.netnih.gov These findings confirm the potent antibacterial activity of recombinant Gal-3. researchgate.net Broth microdilution is a common method for determining MIC values. nih.gov

Cellular Interaction Studies (e.g., membrane binding assays, cell viability assays)

Understanding how this compound interacts with and affects microbial cells is key to elucidating its mechanism of action. As a defensin (B1577277), it is believed that this compound exerts its antimicrobial effects primarily by interacting with and disrupting the microbial cell membrane. researchgate.net

Studies on other defensins and related antimicrobial peptides provide a framework for investigating this compound's cellular interactions. For instance, research on galectin-3 (a different protein, but relevant in its membrane-interacting properties) has shown that it can directly bind to membrane lipids and penetrate the lipid bilayer of liposomes. nih.gov This suggests that it has the intrinsic ability to traverse cellular membranes. nih.gov

For antimicrobial peptides in general, the initial interaction is often with components of the bacterial outer membrane, such as the "lipid A" part of lipopolysaccharides in Gram-negative bacteria. researchgate.net Following this initial binding, the peptides can permeabilize the membrane, leading to the inhibition of essential cellular processes like DNA replication and protein synthesis, ultimately causing microbial death. researchgate.net Assays that measure membrane permeabilization, such as those monitoring the release of intracellular components, can provide direct evidence of this disruptive mechanism. uu.nl Cell viability assays, which quantify the number of living cells after exposure to the peptide, are also crucial for determining its bactericidal or bacteriostatic effects. nih.gov

In Vivo Animal Models (non-human) for Host Defense Studies

To understand the role of this compound in a living organism, researchers utilize non-human animal models. These in vivo studies provide insights into the peptide's expression, regulation, and contribution to the host's immune defense against pathogens.

Chickens are the natural source of this compound and therefore a primary model for its study. nih.gov Research has shown that Gal-3 is expressed in various tissues of healthy chickens, with prominent expression in the tongue, bursa of Fabricius, and trachea. nih.govasm.org Its expression is also found in the skin, esophagus, air sacs, large intestine, and kidney. nih.gov

Importantly, the expression of this compound can be induced in response to infection. For example, tracheal expression of Gal-3 significantly increases following experimental infection of chickens with Haemophilus paragallinarum. nih.gov This inducibility highlights its role in the innate immune response to bacterial challenges. nih.gov The widespread expression of Gal-3 in various epithelial tissues suggests it forms a crucial part of the bird's first line of defense against invading microorganisms. nih.govasm.org

Infection Models (e.g., Haemophilus paragallinarum, Salmonella enterica serovar Enteritidis challenges)

To understand the functional significance of this compound in a physiological context, researchers utilize various infection models that mimic natural pathogen encounters in chickens. These models are crucial for observing the induction and activity of Gal3 in response to specific bacterial challenges.

Experimental infection with Haemophilus paragallinarum , the causative agent of infectious coryza in chickens, has been a key model for studying Gal3. nih.govcambridge.orgnih.gov Studies have shown a significant increase in the expression of this compound in the trachea of chickens following an experimental challenge with H. paragallinarum. nih.govcambridge.org This localized upregulation suggests a direct role for Gal3 in the mucosal defense of the respiratory tract against this specific pathogen. nih.govfrontiersin.org Interestingly, the expression of Gal3 in other tissues like the tongue, esophagus, and bursa of Fabricius was not significantly affected by this infection, highlighting a tissue-specific response. nih.govcambridge.org

Another important model involves challenges with Salmonella enterica serovar Enteritidis , a significant foodborne pathogen that colonizes the gastrointestinal tract of poultry. nih.gov In these studies, chicks are typically administered S. enterica serovar Enteritidis through an intraesophageal route to simulate natural exposure. nih.gov Research has demonstrated an association between Single Nucleotide Polymorphisms (SNPs) in the Gal3 gene and the antibody response following vaccination against S. enterica serovar Enteritidis. nih.gov This suggests that genetic variations in Gal3 may influence the adaptive immune response to this bacterium. nih.gov Furthermore, studies have shown that this compound expression is linked to the response to Salmonella infection, indicating its involvement in the innate defense against this enteric pathogen. nih.gov

These infection models provide critical insights into the inducible nature of this compound and its contribution to the innate immune system's defense against both respiratory and gastrointestinal bacterial pathogens in poultry.

Gene Expression Analysis in Response to Infection (e.g., RT-PCR, quantitative PCR)

To quantify the changes in this compound expression during infection, researchers employ sensitive molecular techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and quantitative PCR (qPCR). researchgate.netnih.govthermofisher.comgene-quantification.de These methods allow for the precise measurement of Gal3 mRNA levels in various tissues, providing a clear picture of its transcriptional regulation in response to pathogens.

Reverse Transcription-PCR (RT-PCR) is used to detect the presence and relative abundance of Gal3 transcripts. researchgate.net For instance, semi-quantitative RT-PCR has been utilized to examine the expression of various gallinacin genes, including Gal3, in different tissues. nih.gov The nucleotide sequences of the RT-PCR products obtained are often compared to known sequences in databases to confirm their identity. researchgate.net

Quantitative PCR (qPCR) , also known as real-time PCR, offers a more precise quantification of gene expression. nih.govthermofisher.comgene-quantification.de This technique is widely used to analyze gene expression in host cells and tissues in response to infection. nih.gov In the context of this compound research, qPCR has been instrumental in demonstrating the significant upregulation of its expression in the trachea following H. paragallinarum infection. researchgate.net This method provides robust, quantitative data that underscores the role of Gal3 as an inducible antimicrobial peptide in the avian immune response. researchgate.net The process involves extracting high-quality RNA from tissues, converting it to complementary DNA (cDNA) via reverse transcription, and then amplifying the target gene sequence with fluorescent probes for real-time detection and quantification. thermofisher.com

Table 1: Summary of Experimental Models and Gene Expression Findings for this compound

Research AreaMethodologyKey FindingsReferences
Infection ModelsHaemophilus paragallinarum challengeSignificant increase in tracheal Gal3 expression. nih.govcambridge.orgfrontiersin.org
Infection ModelsSalmonella enterica serovar Enteritidis challengeAssociation between Gal3 SNPs and antibody response. nih.gov
Gene Expression AnalysisRT-PCRDetection of Gal3 expression in various tissues. researchgate.netnih.gov
Gene Expression AnalysisQuantitative PCR (qPCR)Precise quantification of Gal3 upregulation in response to infection. nih.govresearchgate.net

Bioinformatic and Computational Approaches

Bioinformatic and computational tools have become indispensable in the study of this compound, enabling researchers to analyze its sequence, predict its structure and function, and understand its evolutionary history. researchgate.netnih.gov These in silico methods complement experimental work by providing valuable hypotheses and insights.

Sequence Homology and Alignment Analysis

Sequence homology and alignment are fundamental bioinformatic techniques used to compare the amino acid sequence of this compound with other proteins, particularly other defensins. nih.govgeneious.com This analysis helps to identify conserved regions and infer functional and evolutionary relationships.

Gallinacins, including this compound, show primary sequence homology to the β-defensin family of antimicrobial peptides found in mammals. nih.gov This homology suggests a common evolutionary origin that predates the divergence of avian and mammalian lineages. nih.gov Multiple sequence alignments have revealed nine invariant residues, including six cysteines, two glycines, and one proline, that are common to both avian gallinacins and bovine β-defensins. nih.gov These conserved residues are considered essential for the structural and functional integrity of this ancient family of host-defense peptides. nih.gov

Pairwise sequence alignment has also been used to identify single nucleotide polymorphisms (SNPs) and other variations within the Gal3 gene among different chicken breeds. ekb.eg For example, a study comparing Fayoumi, Rhode Island Red, and their crosses identified numerous SNPs and gaps in the Gal3 gene, with identity ratios varying significantly between the different genetic lines. ekb.eg This information is valuable for marker-assisted selection in breeding programs aimed at enhancing disease resistance in chickens. ekb.eg

Phylogenetic Tree Reconstruction and Evolutionary Analysis

Phylogenetic analysis is employed to visualize the evolutionary relationships between this compound and other related peptides. bioinformatics.nlagriculturejournals.czevolution-textbook.orgembl.de By constructing phylogenetic trees, researchers can trace the evolutionary history of the gallinacin gene family and identify instances of gene duplication and diversification.

Phylogenetic trees are typically reconstructed from multiple sequence alignments of amino acid or nucleotide sequences. bioinformatics.nlmaynoothuniversity.ie For the gallinacin family, a neighbor-joining phylogenetic tree can be inferred from the protein alignment. maynoothuniversity.ie Evolutionary analyses of the gallinacin family have detected sites, primarily within the mature antimicrobial peptide region, that are under positive selection. nih.gov This indicates that these regions have been subject to adaptive evolution, likely driven by the need to combat a diverse and evolving array of pathogens. nih.gov

The evolutionary relationship between avian β-defensins like this compound and other peptides has also been highlighted by the striking structural resemblance of their precursors to those of crotamines, which are toxic peptides found in rattlesnake venom. nih.gov This homology supports a shared evolutionary ancestry, despite their divergent functions in killing microorganisms versus larger prey. nih.gov

Structural Modeling for Structure-Function Relationship Elucidation

Understanding the three-dimensional (3D) structure of this compound is crucial for elucidating its mechanism of action. While experimental determination of the structure can be challenging, computational structural modeling provides valuable insights into its structure-function relationship.

The structure of β-defensins, including gallinacins, is characterized by a specific arrangement of disulfide bonds formed by conserved cysteine residues. asm.org These bonds are critical for maintaining the stable 3D conformation necessary for interaction with microbial membranes. asm.org Homology modeling, a computational technique, can be used to predict the 3D structure of this compound based on the known structures of related proteins, such as other avian or mammalian β-defensins. asm.org

These models can help to understand how the specific amino acid composition and surface properties of this compound contribute to its antimicrobial activity. For instance, the cationicity and the presence of hydrophobic patches are known to be important for the interaction of β-defensins with the negatively charged components of bacterial membranes. asm.org

Immunoinformatics for Epitope Prediction and Adjuvant Design

Immunoinformatics applies computational methods to analyze immunological data and is increasingly used in vaccine design. frontiersin.orgresearchgate.netmdpi.com In the context of this compound, immunoinformatics tools can be used to predict immunogenic epitopes and to design novel vaccine adjuvants.

The this compound precursor has been identified as a potential adjuvant to enhance the immunogenicity of subunit vaccines. frontiersin.orgresearchgate.netresearchgate.netscilit.com In one study, a multi-epitope subunit vaccine against Infectious Bursal Disease Virus (IBDV) was designed with the this compound precursor incorporated at the N-terminal. frontiersin.orgresearchgate.net This was done to increase the immunogenic potential of the vaccine construct. frontiersin.org

Immunoinformatics tools such as VaxiJen can be used to predict the antigenicity of the vaccine construct, while other servers can predict B-cell and T-cell epitopes. researchgate.netresearchgate.net The rationale for using this compound as an adjuvant stems from its structural and functional similarity to human β-defensin 2 (hBD-2), which is a known ligand for Toll-like receptors (TLRs) 2 and 4. frontiersin.org By activating these receptors, β-defensins can trigger downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the activation of an adaptive immune response. frontiersin.org Although direct studies on the interaction between this compound and chicken TLRs are limited, its potential to act as a TLR agonist makes it an attractive candidate for adjuvant design in poultry vaccines. frontiersin.org

Table 2: Overview of Bioinformatic and Computational Approaches in this compound Research

ApproachMethod/ToolApplication to this compoundReferences
Sequence AnalysisSequence Homology and Alignment (e.g., T-Coffee)Identifying conserved motifs, SNPs, and evolutionary relationships with other β-defensins. nih.govekb.egmaynoothuniversity.ie
Evolutionary AnalysisPhylogenetic Tree Reconstruction (e.g., MEGA)Tracing the evolutionary history of the gallinacin family and detecting positive selection. nih.govnih.govmaynoothuniversity.ie
Structural BiologyHomology ModelingPredicting the 3D structure to understand structure-function relationships. asm.org
ImmunoinformaticsEpitope Prediction (e.g., NetMHCpan), Adjuvant DesignPredicting immunogenic epitopes and designing this compound-based vaccine adjuvants. frontiersin.orgresearchgate.netmdpi.com

Potential Applications of Gallinacin 3 Research Non Clinical

Development of Novel Antimicrobial Strategies in Animal Agriculture

The rise of antibiotic-resistant bacteria has necessitated the exploration of alternatives to traditional antibiotics in animal agriculture. Gallinacin-3 presents a promising avenue for developing new strategies to maintain and improve the health of livestock, particularly poultry.

Feed Additives to Enhance Animal Health

Research has explored the use of Gallinacin-3 as a feed additive to bolster the health of poultry. One innovative approach involves genetic engineering to produce Gallinacin-3 in plants, which can then be incorporated into animal feed. nih.govresearchgate.net

Scientists have successfully transferred the β-Gallinacin-3 gene into Arabidopsis and Medicago sativa (alfalfa). nih.govresearchgate.net The goal is to create transgenic plants that can serve as a cost-effective and scalable production system for this antimicrobial peptide. nih.gov In these studies, the expression of the Gallinacin-3 gene was driven by specific promoters to ensure its production in the plant tissues. nih.govresearchgate.net The resulting transgenic plants demonstrated the ability to produce functional β-Gallinacin-3 with antimicrobial activity against key poultry pathogens like Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. nih.govresearchgate.net This suggests that incorporating such plants into poultry feed could help prevent common diseases and reduce the reliance on conventional antibiotics. nih.govresearchgate.net

OrganismPathogens TestedKey FindingsReference
Arabidopsis thalianaEscherichia coli, Staphylococcus aureus, Salmonella typhimuriumSuccessful expression of β-Gallinacin-3 with demonstrated antimicrobial activity. nih.gov
Medicago sativa (alfalfa)Escherichia coli, Staphylococcus aureus, Salmonella typhiStable expression of codon-optimized chicken Gallinacin-3 with significant antibacterial effects. researchgate.net

Genetic Selection for Disease Resistance in Poultry

The genetic basis of disease resistance in poultry is a critical area of research, and Gallinacin-3 has emerged as a key candidate gene. Variations within the gallinacin gene cluster, including Gallinacin-3, have been linked to the immune response against significant poultry pathogens. bioone.orgekb.egiastatedigitalpress.com

Studies have identified single nucleotide polymorphisms (SNPs) within the Gallinacin-3 gene that are associated with varying levels of resistance to diseases like Salmonella infection and Marek's disease. ekb.egiastatedigitalpress.comjofamericanscience.org For instance, certain SNPs in the Gallinacin-3 gene have been correlated with a stronger antibody response to Salmonella enterica serovar Enteritidis vaccination. nih.gov This indicates that these genetic markers could be utilized in marker-assisted selection programs. nih.govekb.eg By identifying and selectively breeding chickens that possess the more favorable Gallinacin-3 gene variants, it may be possible to develop poultry lines with enhanced innate immunity and greater resistance to common diseases. bioone.orgekb.egjofamericanscience.org

Disease/PathogenFindingImplicationReference
SalmonellaSNPs in the Gallinacin-3 gene are associated with immune response.Potential for use as a genetic marker in selection programs to improve immune response against Salmonella. ekb.eg
Salmonella enterica serovar EnteritidisSire alleles of Gallinacin-3 showed significant association with antibody response after vaccination.SNPs can be used as molecular markers to enhance the immune response in poultry. nih.goviastatedigitalpress.com
Marek's diseaseSNPs in gallinacin genes could be used in marker-assisted selection to enhance resistance.Potential to breed chickens with improved resistance to Marek's disease. jofamericanscience.orgamazon.com

Gallinacin 3 as a Template for Peptide Engineering

The inherent antimicrobial properties and structure of Gallinacin-3 make it an excellent candidate for peptide engineering. mit.edu By using Gallinacin-3 as a scaffold, researchers can design and synthesize novel peptides with enhanced or targeted antimicrobial activity. mit.edu This involves modifying the amino acid sequence to improve its efficacy against specific pathogens or to reduce potential cytotoxicity. mit.edu The goal of such engineering is to create synthetic peptides that are more potent and stable than the original molecule, potentially leading to the development of a new class of antimicrobial drugs. mit.edu

Research into Vaccine Adjuvant Properties

Recent research has highlighted the potential of Gallinacin-3 to act as a vaccine adjuvant, a substance that enhances the immune response to a vaccine. frontiersin.org The gallinacin-3 precursor has been incorporated into experimental vaccine constructs, such as those for infectious bursal disease in poultry. frontiersin.org

Q & A

Q. How to address low reproducibility in this compound’s bioactivity assays?

  • Answer : Standardize peptide handling (e.g., freeze-thaw cycles, storage buffers) and validate bacterial viability via ATP-bioluminescence assays. Publish detailed protocols in supplemental materials, including instrument calibration steps .

Ethical and Compliance Considerations

  • Always declare conflicts of interest (e.g., patent filings) and funding sources in publications .
  • For clinical applications, follow GCP guidelines for preclinical safety/efficacy data submission to regulatory bodies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.